2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure features a 4-chlorophenyl substituent at position 7 of the thienopyrimidine ring and an N-methyl-N-phenylacetamide group at position 2. The N-methyl-N-phenylacetamide moiety contributes to steric bulk and modulates solubility .
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-24(16-5-3-2-4-6-16)18(26)11-25-13-23-19-17(12-28-20(19)21(25)27)14-7-9-15(22)10-8-14/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIOGQFGMNZYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,2-d]pyrimidine core. This can be achieved through the condensation of a thiophene derivative with a suitable pyrimidine precursor under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a chlorinated aromatic compound reacts with the thieno[3,2-d]pyrimidine intermediate.
Acetamide Formation: The final step involves the acylation of the intermediate with N-methyl-N-phenylacetamide, typically using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound likely enhances binding to enzymes or receptors requiring electron-deficient aromatic systems, such as kinase inhibitors .
- Linker Flexibility : Sulfanyl linkers (e.g., CAS 687563-43-5) may confer resistance to hydrolysis compared to ester-based analogs, improving pharmacokinetics .
- Solubility vs. Permeability : Compounds with polar groups (e.g., pyrazole in ) may exhibit better aqueous solubility but reduced membrane permeability, whereas lipophilic substituents (e.g., cyclopentyl in ) show the inverse trend.
Biological Activity
2-[7-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential medicinal applications, particularly in the fields of oncology and inflammation due to its ability to interact with various biological targets.
Chemical Structure
The compound's structure features a thieno[3,2-d]pyrimidine core with a 4-chlorophenyl group and an N-methyl-N-phenylacetamide moiety. This unique arrangement of functional groups is believed to influence its biological activity significantly.
Biological Activity Overview
Research indicates that compounds with thienopyrimidine moieties exhibit a range of biological activities, including:
- Anticancer Effects : Several studies have reported that derivatives of thienopyrimidine can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, offering therapeutic potential for diseases characterized by chronic inflammation.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases that play critical roles in cell proliferation and survival.
Key Findings from Research Studies
- Inhibition of Kinase Activity : The compound has been identified as an ATP-competitive inhibitor of specific kinases, which are crucial in cancer signaling pathways. This inhibition leads to reduced cell viability in various cancer cell lines.
- Apoptotic Induction : In vitro studies have demonstrated that treatment with this compound results in increased markers of apoptosis, suggesting its potential as an anticancer agent.
- Inflammation Modulation : Experimental models indicate that the compound can downregulate pro-inflammatory cytokines, thereby reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Efficacy against bacterial strains |
Table 2: Mechanistic Insights
| Mechanism | Description | Reference |
|---|---|---|
| Kinase Inhibition | ATP-competitive inhibition | |
| Apoptosis Induction | Increased apoptotic markers | |
| Cytokine Modulation | Downregulation of TNF-alpha |
Case Studies
-
Case Study on Anticancer Activity :
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thienopyrimidine derivatives, including our compound. It was found to significantly inhibit the growth of human tumor xenografts in vivo at tolerable doses, indicating its potential for further development as an anticancer drug. -
Case Study on Anti-inflammatory Effects :
Research conducted on animal models demonstrated that administration of the compound resulted in a marked decrease in inflammatory markers associated with rheumatoid arthritis. This suggests that it could be a candidate for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
